2-Bromo-1-(bromomethyl)-3-chlorobenzene

Description

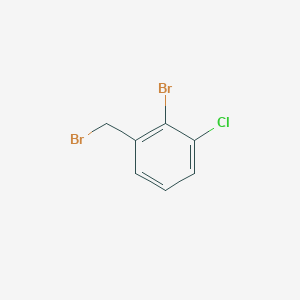

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOCIVQFRGGCER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220453-60-1 | |

| Record name | 2-bromo-1-(bromomethyl)-3-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(bromomethyl)-3-chlorobenzene: Properties, Reactivity, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 2-Bromo-1-(bromomethyl)-3-chlorobenzene, a halogenated aromatic hydrocarbon of significant interest to researchers in synthetic organic chemistry and drug development. We will delve into its core physicochemical properties, including its precise molecular weight, and explore the nuanced reactivity that makes it a valuable and versatile synthetic intermediate. The discussion will focus on its strategic application in the synthesis of complex molecular architectures and pharmaceutically active compounds, supported by established protocols and safety guidelines.

Core Chemical Identity and Physicochemical Properties

2-Bromo-1-(bromomethyl)-3-chlorobenzene is a trifunctional aromatic building block. Its structure is characterized by a benzene ring substituted with three halogen atoms at different positions, leading to distinct chemical behaviors. The presence of a highly reactive benzylic bromide, a moderately reactive aryl bromide, and a less reactive aryl chloride on the same scaffold allows for selective, stepwise functionalization, making it a powerful tool in multi-step synthetic pathways.[1][2]

Key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(bromomethyl)-3-chlorobenzene | [3] |

| Molecular Formula | C₇H₅Br₂Cl | [1][3][4] |

| Molecular Weight | 284.37 g/mol | [3] |

| CAS Number | 220453-60-1 | [1][3] |

| Synonyms | 2-Bromo-3-chlorobenzyl bromide | [3] |

| Appearance | White to Off-White Solid | [1] |

| Predicted Boiling Point | 291.4 ± 25.0 °C | [1] |

| Predicted Density | 1.933 ± 0.06 g/cm³ | [1] |

| Storage Conditions | 2-8°C, under inert gas | [1][5] |

The Cornerstone of Utility: Differential Reactivity

The primary reason 2-Bromo-1-(bromomethyl)-3-chlorobenzene is a valuable precursor in complex synthesis lies in the differential reactivity of its three carbon-halogen bonds. Understanding this hierarchy is crucial for designing effective synthetic strategies.

-

Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule. The benzylic position is highly susceptible to nucleophilic substitution (both Sₙ1 and Sₙ2 pathways), providing a straightforward method for introducing the 2-bromo-3-chlorobenzyl moiety onto a wide range of nucleophiles such as amines, alcohols, and thiols.[6]

-

Aryl Bromide (-Br): The bromine atom directly attached to the aromatic ring is significantly less reactive than the benzylic bromide. It does not typically undergo nucleophilic substitution under standard conditions. However, it is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig aminations. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at this position.[1]

-

Aryl Chloride (-Cl): The carbon-chlorine bond on the aromatic ring is the most stable and least reactive of the three. It generally requires more forcing conditions or specialized catalytic systems to participate in cross-coupling reactions compared to the aryl bromide.

This predictable reactivity allows chemists to perform sequential reactions, first targeting the benzylic bromide with a nucleophile, and then, in a subsequent step, functionalizing the aryl bromide via a cross-coupling reaction, all while the aryl chloride often remains intact.

Sources

- 1. 2-Bromo-1-(bromomethyl)-3-chlorobenzene [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-1-(bromomethyl)-3-chlorobenzene | C7H5Br2Cl | CID 23289004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-bromomethyl-5-chlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. 1044256-89-4|1-Bromo-3-(bromomethyl)-2-chlorobenzene|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(bromomethyl)-3-chlorobenzene via Benzylic Radical Bromination

Foreword: Strategic Importance of Halogenated Benzyl Bromides

Substituted benzyl bromides are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Their utility stems from the dual reactivity of the halogenated aromatic ring and the labile benzylic bromide, which serves as a potent electrophile for introducing the substituted benzyl moiety into a target molecule. The specific compound, 2-Bromo-1-(bromomethyl)-3-chlorobenzene, is a valuable intermediate whose multifunctional halogen groups permit selective and sequential substitution reactions, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate from 2-bromo-3-chlorotoluene, focusing on the mechanistic rationale, procedural details, and self-validating system controls necessary for reproducible, high-yield production.

The Synthetic Blueprint: Wohl-Ziegler Benzylic Bromination

The conversion of 2-bromo-3-chlorotoluene to 2-Bromo-1-(bromomethyl)-3-chlorobenzene is most effectively achieved through a selective free-radical bromination of the benzylic methyl group. This classic transformation, known as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[2][3]

Overall Reaction Scheme:

Mechanistic Deep Dive: The Rationale for Radical Bromination

Direct bromination of an alkylbenzene with molecular bromine (Br₂) typically results in electrophilic aromatic substitution. To selectively target the benzylic position, a free-radical pathway is necessary.

Why N-Bromosuccinimide (NBS)? The genius of the Wohl-Ziegler reaction lies in its ability to maintain a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[4][5] This is critical because high concentrations of Br₂ would favor the competing ionic pathway of electrophilic addition to the aromatic ring. NBS reacts with the trace amounts of hydrogen bromide (HBr) generated during the propagation step to regenerate Br₂, ensuring the radical chain reaction proceeds efficiently while suppressing side reactions.[6][7]

The reaction proceeds via a well-established radical chain mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. This generates initial radicals which then react with NBS to form a bromine radical (Br•).[7]

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic position of 2-bromo-3-chlorotoluene. This step is highly selective due to the resonance stabilization of the resulting benzylic radical. The C-H bond at the benzylic position is significantly weaker (~88 kcal/mol) than other aryl or alkyl C-H bonds, making it the preferred site of abstraction.[6]

-

The benzylic radical then reacts with a molecule of Br₂ (generated from NBS + HBr) to form the desired product, 2-Bromo-1-(bromomethyl)-3-chlorobenzene, and a new bromine radical, which continues the chain.[6][7]

-

-

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

Visualization: Free-Radical Chain Mechanism

Caption: The free-radical mechanism of benzylic bromination.

Field-Proven Experimental Protocol

This protocol details the selective benzylic bromination of 2-bromo-3-chlorotoluene using NBS and AIBN as the radical initiator.[2][8]

Materials and Reagents Data

| Reagent/Material | Molar Mass ( g/mol ) | Role | Notes |

| 2-bromo-3-chlorotoluene | 205.48 | Starting Material | Ensure high purity to avoid side reactions. |

| N-Bromosuccinimide (NBS) | 177.98 | Brominating Agent | Should be recrystallized from water if it appears yellow. |

| Azobisisobutyronitrile (AIBN) | 164.21 | Radical Initiator | Thermally sensitive; handle with care. |

| Carbon Tetrachloride (CCl₄) | 153.82 | Solvent | Caution: Carcinogenic. Use only in a certified fume hood. Safer alternatives like 1,2-dichlorobenzene can be used.[9] |

Step-by-Step Synthesis Workflow

Safety First: This procedure involves hazardous materials. N-Bromosuccinimide is corrosive, carbon tetrachloride is a suspected carcinogen, and the product is expected to be a lachrymator and skin irritant.[10][11][12][13] All operations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-3-chlorotoluene (e.g., 10.27 g, 50.0 mmol, 1.0 eq).

-

Add carbon tetrachloride (CCl₄) (e.g., 100 mL) to dissolve the starting material.[8]

-

Add N-Bromosuccinimide (NBS) (9.79 g, 55.0 mmol, 1.1 eq). Using a slight excess of NBS ensures complete conversion of the starting material but avoid large excesses to minimize dibromination.[8][14]

-

Finally, add a catalytic amount of Azobisisobutyronitrile (AIBN) (e.g., 0.164 g, 1.0 mmol, 0.02 eq).

-

-

Reaction Execution:

-

With gentle stirring, heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle.[2]

-

The reaction can be accelerated by irradiation with a UV lamp or a standard 100W light bulb positioned near the flask.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[2][8]

-

A visual indicator of reaction progression is the solid succinimide byproduct, which is less dense than CCl₄ and will float to the surface upon formation.[2]

-

-

Work-up and Purification:

-

Once the reaction is complete (as determined by the consumption of the starting material), cool the reaction mixture to room temperature.

-

Further cool the flask in an ice bath for 30 minutes to fully precipitate the succinimide byproduct.[2]

-

Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ to recover any trapped product.[2]

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 2-Bromo-1-(bromomethyl)-3-chlorobenzene.[2][8]

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Quality Control and Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

Expected Spectroscopic Data

While experimental spectra should always be acquired, predicted data serves as a useful benchmark for confirmation.[8]

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.8 | Singlet (s) | 2H | -CH₂Br |

| ~ 7.2 - 7.6 | Multiplet (m) | 3H | Ar-H |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 32 | -CH₂Br |

| ~ 125-140 | Aromatic Carbons |

Rationale: The benzylic protons (-CH₂Br) are expected to appear as a singlet around 4.8 ppm due to the strong deshielding effect of the adjacent bromine atom and aromatic ring. The three aromatic protons will appear as a complex multiplet in the typical aromatic region.

Mass Spectrometry

High-resolution mass spectrometry should show the characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom.

| Predicted Mass Spectrometry Data | |

| Ion | m/z |

| [M]+ | 281.84409 |

| [M+H]+ | 282.85192 |

| [M+Na]+ | 304.83386 |

(Data sourced from PubChem)[15]

References

-

National Center for Biotechnology Information. (n.d.). 1-bromo-2-(bromomethyl)-3-chlorobenzene. PubChem. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1-bromo-2-chlorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

MySkinRecipes. (n.d.). 2-Bromo-1-(bromomethyl)-3-chlorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(bromomethyl)-3-chlorobenzene. PubChem. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

University of California, Santa Barbara. (2012, December 14). Carbon tetrachloride - Standard Operating Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

ResearchGate. (2017, June 20). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

-

Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]

-

ACS Publications. (n.d.). A kinetic study of the N-bromosuccinimide bromination of some 4-substituted 3-cyanotoluenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (n.d.). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

American Chemical Society. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. Retrieved from [Link]

-

Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions. Retrieved from [Link]

-

PubMed. (n.d.). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved from [Link]

-

Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

Sources

- 1. 2-Bromo-1-(bromomethyl)-3-chlorobenzene [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-1-(bromomethyl)-3-chlorobenzene | C7H5Br2Cl | CID 23289004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PubChemLite - 1-bromo-2-(bromomethyl)-3-chlorobenzene (C7H5Br2Cl) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Solubility of 2-Bromo-1-(bromomethyl)-3-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-(bromomethyl)-3-chlorobenzene. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules, theoretical principles of solubility, and established experimental methodologies to offer predictive insights and a robust framework for empirical determination.

Introduction to 2-Bromo-1-(bromomethyl)-3-chlorobenzene

2-Bromo-1-(bromomethyl)-3-chlorobenzene is a halogenated aromatic hydrocarbon with the molecular formula C₇H₅Br₂Cl.[1] Its structure, featuring a benzene ring substituted with bromine, chlorine, and a bromomethyl group, renders it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in various organic solvents is paramount for its application in organic synthesis, purification processes like crystallization, and formulation development.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 284.38 g/mol | [1] |

| Predicted Boiling Point | 291.4±25.0 °C | [1] |

| Predicted Density | 1.933±0.06 g/cm³ | [1] |

| Calculated XLogP3 | 3.8 | [2] |

The high calculated XLogP3 value of 3.8 indicates a significant nonpolar character, suggesting poor solubility in water and a preference for lipophilic environments.[2] This is a common characteristic of halogenated hydrocarbons, which are generally considered non-polar compounds.[3]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of organic compounds.[4][5] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Factors Influencing the Solubility of 2-Bromo-1-(bromomethyl)-3-chlorobenzene:

-

Polarity: The presence of electronegative halogen atoms (Br and Cl) introduces dipoles into the molecule. However, the overall molecule is largely nonpolar due to the dominant hydrocarbon structure of the benzene ring.

-

Intermolecular Forces: The primary intermolecular forces at play for 2-Bromo-1-(bromomethyl)-3-chlorobenzene are van der Waals forces (specifically London dispersion forces). It is not capable of hydrogen bonding as a donor, although the halogen atoms could act as very weak hydrogen bond acceptors.

-

Solvent Properties: The choice of solvent is critical. Solvents are broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene).

Based on these principles, 2-Bromo-1-(bromomethyl)-3-chlorobenzene is expected to be most soluble in nonpolar or weakly polar aprotic organic solvents. Its solubility in polar solvents, especially water, is anticipated to be very low.[3] Structurally similar compounds like 1-bromo-3-chlorobenzene and 1-bromo-2-chlorobenzene are noted to be moderately soluble in organic solvents but have limited solubility in water.[6][7]

Predicted Solubility Profile

Predicted Solubility of 2-Bromo-1-(bromomethyl)-3-chlorobenzene:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | "Like dissolves like"; both solute and solvents are nonpolar and rely on van der Waals forces. |

| Weakly Polar Aprotic | Dichloromethane, Chloroform | High | The polarity is low enough to effectively solvate the nonpolar aromatic ring. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polarity of these solvents may be too high for optimal interaction with the largely nonpolar solute. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The hydrogen-bonding network of the solvent is not easily disrupted by the nonpolar solute. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | Significant mismatch in polarity and intermolecular forces.[3] |

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary for obtaining precise solubility values. The following section outlines a robust, self-validating protocol for this purpose.

Caption: Workflow for experimental solubility determination.

This method determines the concentration of a saturated solution at a specific temperature.

Materials:

-

2-Bromo-1-(bromomethyl)-3-chlorobenzene (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Bromo-1-(bromomethyl)-3-chlorobenzene to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. A typical temperature for initial screening is 25°C (298.15 K).

-

Agitate the samples for a sufficient period to reach equilibrium. 24 to 48 hours is generally recommended. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid transferring any solid particles. This can be achieved by:

-

Centrifuging the vials and then drawing the supernatant.

-

Using a syringe fitted with a solvent-compatible filter to draw the solution.

-

-

-

Analysis:

-

Accurately dilute the collected supernatant with a known volume of the same solvent.

-

Quantify the concentration of 2-Bromo-1-(bromomethyl)-3-chlorobenzene in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

For HPLC: Develop a method that provides good separation and a sharp peak for the analyte. Create a calibration curve using standard solutions of known concentrations.

-

For UV-Vis: Determine the λ_max_ of the compound and create a calibration curve.

-

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Self-Validation and Trustworthiness:

-

Kinetic Solubility vs. Thermodynamic Equilibrium: This protocol is designed to measure thermodynamic equilibrium solubility, which is a true measure of a compound's solubility. This is in contrast to kinetic solubility, which can be influenced by the rate of dissolution.

-

Confirmation of Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium is confirmed.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Water | 25 | Experimental Value | Calculated Value |

The van't Hoff equation can be used to describe the temperature dependence of solubility, allowing for the estimation of the enthalpy and entropy of dissolution from solubility measurements at different temperatures.[8]

Broader Implications for Drug Development and Research

A thorough understanding of the solubility of 2-Bromo-1-(bromomethyl)-3-chlorobenzene is essential for:

-

Reaction Condition Optimization: Selecting an appropriate solvent to ensure all reactants are in the same phase.

-

Crystallization and Purification: Choosing a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Formulation: For pharmaceutical applications, understanding solubility in various excipients is critical for developing effective delivery systems.

-

Chromatography: Selecting appropriate mobile phases for purification and analysis.

Conclusion

While direct, published solubility data for 2-Bromo-1-(bromomethyl)-3-chlorobenzene is scarce, a strong predictive framework can be established based on its physicochemical properties and the behavior of structurally analogous compounds. It is anticipated to have high solubility in nonpolar and weakly polar aprotic solvents and poor solubility in polar solvents. For precise and reliable data, the detailed experimental protocol provided in this guide offers a robust methodology for determining its solubility in a range of organic solvents. This information is invaluable for researchers and professionals in organic synthesis and pharmaceutical development.

References

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available from: [Link]

-

The Organic Chemistry Tutor. Solubility of Organic Compounds. YouTube. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

-

University of Sydney. Solubility of Organic Compounds. Available from: [Link]

-

PubChem. 2-Bromo-1-(bromomethyl)-3-chlorobenzene. Available from: [Link]

-

MySkinRecipes. 2-Bromo-1-(bromomethyl)-3-chlorobenzene. Available from: [Link]

-

Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. Available from: [Link]

-

Solubility test for Organic Compounds. Available from: [Link]

-

IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Journal of Physical and Chemical Reference Data. Available from: [Link]

-

Rowan Scientific. Predicting Solubility. Available from: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. Available from: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-3-chloro- (CAS 108-37-2). Available from: [Link]

-

PubChem. 1-(Bromomethyl)-3-chlorobenzene. Available from: [Link]

Sources

- 1. 2-Bromo-1-(bromomethyl)-3-chlorobenzene [myskinrecipes.com]

- 2. 2-Bromo-1-(bromomethyl)-3-chlorobenzene | C7H5Br2Cl | CID 23289004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Khan Academy [khanacademy.org]

- 5. Predicting Solubility | Rowan [rowansci.com]

- 6. CAS 108-37-2: 1-Bromo-3-chlorobenzene | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

A-Z Guide to 2-Bromo-1-(bromomethyl)-3-chlorobenzene: A Trifunctional Building Block for Advanced Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures.[1][] 2-Bromo-1-(bromomethyl)-3-chlorobenzene emerges as a noteworthy trifunctional scaffold, offering medicinal chemists a versatile platform for creating diverse compound libraries. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its strategic application in the synthesis of medicinally relevant compounds. We will delve into the differential reactivity of its three halogenated sites, providing a roadmap for its selective functionalization and unlocking its full potential in the development of novel therapeutics.

Introduction: The Power of Trifunctionality in Drug Design

The quest for novel therapeutic agents often necessitates the exploration of uncharted chemical space. Trifunctional building blocks, such as 2-bromo-1-(bromomethyl)-3-chlorobenzene, are invaluable tools in this endeavor.[3] They provide a strategic advantage by allowing for the controlled, stepwise introduction of molecular diversity, enabling the systematic optimization of a compound's structure-activity relationship (SAR). The presence of three distinct reactive handles on a single, rigid aromatic core allows for the precise spatial arrangement of various pharmacophoric elements, a critical factor in achieving high-affinity and selective interactions with biological targets.

The strategic incorporation of halogen atoms, particularly bromine and chlorine, into drug candidates is a well-established strategy in medicinal chemistry.[4] Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in protein-ligand interactions.[4] 2-Bromo-1-(bromomethyl)-3-chlorobenzene, with its unique arrangement of a benzylic bromide, an aryl bromide, and an aryl chloride, presents a compelling case for its utility in generating novel, patentable chemical matter.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's physical and chemical properties is the foundation for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(bromomethyl)-3-chlorobenzene | PubChem[5] |

| Synonyms | 2-Bromo-3-chlorobenzyl bromide, 3-chloro-2-bromobenzyl bromide | PubChem[5] |

| CAS Number | 220453-60-1 | PubChem[5] |

| Molecular Formula | C₇H₅Br₂Cl | PubChem[5] |

| Molecular Weight | 284.38 g/mol | PubChem[5] |

| Appearance | White to Off-White Solid | MySkinRecipes[6] |

| Boiling Point (Predicted) | 291.4±25.0 °C | MySkinRecipes[6] |

| Density (Predicted) | 1.933±0.06 g/cm³ | MySkinRecipes[6] |

Safety Profile:

2-Bromo-1-(bromomethyl)-3-chlorobenzene is classified as a corrosive substance that causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-Bromo-1-(bromomethyl)-3-chlorobenzene

A reliable and scalable synthesis of the title compound is crucial for its widespread application. A robust two-step synthetic route starting from the commercially available 3-chloro-2-methylaniline has been reported.[7] This method involves an initial Sandmeyer reaction to introduce the aryl bromide, followed by a selective free-radical bromination of the benzylic methyl group.[7]

Caption: Synthetic pathway to 2-Bromo-1-(bromomethyl)-3-chlorobenzene.

Detailed Experimental Protocol: Synthesis of 1-Bromo-3-chloro-2-methylbenzene (Intermediate 1)

This protocol details the diazotization of 3-chloro-2-methylaniline followed by a Sandmeyer reaction with copper(I) bromide.[7]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Chloro-2-methylaniline | 141.59 | 7.08 g | 50.0 |

| Hydrobromic Acid (48% aq.) | 80.91 | 35 mL | ~300 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 |

| Copper(I) Bromide (CuBr) | 143.45 | 8.61 g | 60.0 |

| Deionized Water | 18.02 | as needed | - |

Procedure:

-

In a 250 mL flask, dissolve 3-chloro-2-methylaniline (7.08 g, 50.0 mmol) in 48% hydrobromic acid (35 mL).

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (3.80 g, 55.0 mmol) in 10 mL of deionized water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

-

In a separate 500 mL flask, add copper(I) bromide (8.61 g, 60.0 mmol) and 10 mL of 48% HBr.[7]

-

Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature. Vigorous nitrogen gas evolution will be observed.[7]

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature, then heat to 60 °C for 30 minutes.

-

Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-bromo-3-chloro-2-methylbenzene.

Detailed Experimental Protocol: Synthesis of 2-Bromo-1-(bromomethyl)-3-chlorobenzene (Final Product)

This procedure describes the selective radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS).[7]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-3-chloro-2-methylbenzene | 205.47 | 10.27 g | 50.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.79 g | 55.0 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.41 g | 2.5 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - |

Procedure:

-

To a solution of 1-bromo-3-chloro-2-methylbenzene (10.27 g, 50.0 mmol) in carbon tetrachloride (100 mL), add N-bromosuccinimide (9.79 g, 55.0 mmol) and AIBN (0.41 g, 2.5 mmol).

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2-bromo-1-(bromomethyl)-3-chlorobenzene as a white to off-white solid.

Strategic Application in Medicinal Chemistry: A Trifunctional Linchpin

The synthetic utility of 2-bromo-1-(bromomethyl)-3-chlorobenzene lies in the differential reactivity of its three halogen substituents. This allows for a sequential and controlled functionalization, a process often referred to as orthogonal synthesis.

Caption: Differential reactivity of the functional groups in 2-bromo-1-(bromomethyl)-3-chlorobenzene.

Site-Selective Functionalization: A Stepwise Approach

The disparate reactivity of the benzylic bromide, aryl bromide, and aryl chloride allows for a predictable and stepwise functionalization strategy.

-

Position 1 (Benzylic Bromide): This is the most reactive site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of a diverse array of side chains. The benzylic position is also amenable to the formation of organometallic reagents for subsequent cross-coupling reactions.[8][9]

-

Position 2 (Aryl Bromide): The aryl bromide is significantly less reactive than the benzylic bromide and is an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations can be performed selectively at this position, leaving the aryl chloride intact. This site-selective functionalization is a powerful tool for building molecular complexity.[10]

-

Position 3 (Aryl Chloride): The aryl chloride is the least reactive of the three halogens towards oxidative addition in palladium-catalyzed cross-coupling reactions. This allows it to be carried through reactions that functionalize the other two positions. However, under more forcing reaction conditions or with specialized catalyst systems, the aryl chloride can also participate in cross-coupling reactions. Additionally, the chlorine atom can direct ortho-lithiation, providing another avenue for functionalization at the C4 position.

Application in the Synthesis of Heterocyclic Scaffolds

The unique substitution pattern of 2-bromo-1-(bromomethyl)-3-chlorobenzene makes it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. For instance, intramolecular cyclization reactions can be envisioned where a nucleophile is first introduced at the benzylic position, followed by an intramolecular cross-coupling reaction involving the aryl bromide to form a fused ring system.

A notable application of a similar building block, 1-bromo-2-(bromomethyl)-4-chlorobenzene, is in the synthesis of carbazole derivatives.[11] Carbazoles are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antiviral properties.[11] A similar strategy can be employed with the title compound to access novel, substituted carbazole analogs.

Future Perspectives and Conclusion

2-Bromo-1-(bromomethyl)-3-chlorobenzene represents a powerful and versatile trifunctional building block for medicinal chemists. Its predictable, stepwise functionalization provides a streamlined approach to the synthesis of complex and diverse compound libraries. The ability to introduce three distinct points of diversity on a rigid aromatic core makes it an ideal scaffold for probing the intricate binding pockets of biological targets. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such highly functionalized building blocks will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

-

2-Bromo-1-(bromomethyl)-3-chlorobenzene. MySkinRecipes. Available from: [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available from: [Link]

-

Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available from: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Medicinal Chemistry Research. Available from: [Link]

-

2-Bromo-1-chloro-3-fluorobenzene. PubChem. Available from: [Link]

-

2-Bromo-1-(bromomethyl)-3-chlorobenzene. PubChem. Available from: [Link]

-

Bromochlorobenzene. Wikipedia. Available from: [Link]

-

ortho-Functionalization of azobenzenes via hypervalent iodine reagents. Chemical Communications. Available from: [Link]

-

Polyhalogenated Aromatic Hydrocarbons. MDPI. Available from: [Link]

-

Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Available from: [Link]

-

Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis. ACS Combinatorial Science. Available from: [Link]

-

Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Chemical Communications. Available from: [Link]

-

Building Blocks. Enamine Germany. Available from: [Link]

-

Polyhalogenoaromatic compounds. Part 41. Photochemical dehalogenation and arylation reactions of polyhalogenoaromatic and polyhalogenoheteroaromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Bioconjugation. Wikipedia. Available from: [Link]

-

Making Better Medicines with a Handful of Chemical Building Blocks. Chemistry at Illinois. Available from: [Link]

-

Benzylic substitution, benzylation. Organic Chemistry Portal. Available from: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]

-

Mixed halobenzenes also prefer face⋯face approaches of aromatic rings, revealing a new inversion symthon. CrystEngComm. Available from: [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available from: [Link]

-

Benzyl Halides Coupled with Electron-Deficient Alkenes. ChemistryViews. Available from: [Link]

-

A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. Available from: [Link]

-

Orthogonal Functionalization of Oxo‐Graphene Nanoribbons. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. enamine.de [enamine.de]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. 2-Bromo-1-(bromomethyl)-3-chlorobenzene | C7H5Br2Cl | CID 23289004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-(bromomethyl)-3-chlorobenzene [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Benzylic substitution, benzylation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Heck reaction protocol for "2-Bromo-1-(bromomethyl)-3-chlorobenzene"

Application Note: Site-Selective Heck Coupling of 2-Bromo-1-(bromomethyl)-3-chlorobenzene

Executive Summary & Strategic Analysis

The Challenge: 2-Bromo-1-(bromomethyl)-3-chlorobenzene (Structure 1 ) represents a "Trojan Horse" scaffold in palladium catalysis. It presents three distinct electrophilic sites, each with competing reactivity profiles. The primary challenge is not the Heck coupling itself, but achieving chemoselectivity at the C2-Aryl Bromide position while preserving the highly reactive Benzylic Bromide for downstream functionalization, all without poisoning the catalyst via phosphonium salt formation.

Reactivity Hierarchy (The "Kill Chain"):

-

Benzylic Bromide (

): Highest Kinetic Vulnerability. Prone to -

Aryl Bromide (C2-Br): Target Site. Sterically crowded (flanked by

and -

Aryl Chloride (C3-Cl): Inert. Requires specialized ligands (e.g., Buchwald biaryls) to activate, making it safe under standard Heck conditions.

Core Directive:

Standard Heck protocols utilizing Triphenylphosphine (

This protocol details a Ligand-Free (Jeffery) approach as the primary method to bypass this failure mode.

Reactivity Map & Decision Logic

The following diagram illustrates the competing pathways and the logic behind the protocol selection.

Caption: Reactivity flow showing the incompatibility of standard phosphines with benzylic bromides.

Experimental Protocols

Method A: The "Jeffery" Ligand-Free Protocol (Gold Standard)

Best for: Acrylates, Styrenes, and robust preservation of the benzylic bromide.

Rationale: By eliminating phosphine ligands, we remove the nucleophile that destroys the benzylic position. The reaction relies on "homeopathic" palladium nanoparticles stabilized by Tetra-n-butylammonium bromide (TBAB).

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Substrate (2-Bromo-1-(bromomethyl)-3-chlorobenzene) | 1.0 | Electrophile |

| Alkene (e.g., tert-Butyl acrylate) | 1.2 - 1.5 | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| TBAB (Tetra-n-butylammonium bromide) | 1.0 | Phase Transfer / Stabilizer |

| NaOAc (Sodium Acetate) | 2.5 | Mild Base (Non-nucleophilic) |

| DMF or NMP | [0.2 M] | Solvent |

Step-by-Step Procedure:

-

Setup: Oven-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

-

Charging: Add the Substrate (1.0 mmol, 284 mg), Pd(OAc)₂ (4.5 mg, 0.02 mmol), TBAB (322 mg, 1.0 mmol), and NaOAc (205 mg, 2.5 mmol).

-

Note: Do not use

or

-

-

Solvent & Alkene: Evacuate and backfill with Argon (3x). Add anhydrous DMF (5.0 mL) and the Alkene (1.2 mmol) via syringe.

-

Reaction: Seal the vessel and heat to 80–90 °C .

-

Monitoring: Monitor via HPLC or GC-MS every 2 hours. Look for the disappearance of the aryl bromide peak.

-

Duration: Typically 4–12 hours.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product will likely be less polar than the starting material if an ester alkene was used.

Method B: The Bulky Phosphine Protocol ( )

Best for: Sterically demanding alkenes or when lower temperatures are required.

Rationale: Tri(o-tolyl)phosphine is sterically bulky (cone angle ~194°). This bulk prevents the phosphorus atom from nucleophilically attacking the benzylic carbon (forming the salt) while still supporting the Pd(0)/Pd(II) cycle at the aryl bromide.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%) + P(o-tol)₃ (10 mol%).

-

Base: DIPEA (Hunig's Base) – Sterically hindered to prevent benzylic attack.

-

Solvent: Toluene (0.2 M).

-

Temp: 100 °C.

Critical Modification: Pre-mix Pd(OAc)₂ and P(o-tol)₃ in toluene for 15 minutes before adding the substrate. This ensures the active catalytic species

Data Interpretation & Troubleshooting

Quantitative Analysis Table:

| Observation (HPLC/GC) | Diagnosis | Corrective Action |

|---|---|---|

| New Peak (M+ - Br + Alkene) | Desired Product | Proceed to workup. |

| Precipitate (White Solid) | Phosphonium Salt | You used a non-bulky phosphine (

Safety Warning: The starting material, 2-Bromo-1-(bromomethyl)-3-chlorobenzene , is a potent lachrymator and skin irritant (benzylic halide).

-

Control: All weighing must occur in a functioning fume hood.

-

Neutralization: Quench all glassware and syringes with a 10% aqueous solution of sodium thiosulfate or dilute ammonia to destroy residual benzylic bromide before removal from the hood.

Mechanistic Validation (Graphviz)

The following workflow describes the self-validating logic of the experiment.

Caption: Operational workflow for selecting the correct protocol and troubleshooting outcomes.

References

-

Jeffery, T. (1984). "Palladium-catalysed carbon-carbon bond formation: Conjugate addition of vinylpalladium to alkenes." Tetrahedron Letters, 26(22), 2667–2670. (Foundational work on Ligand-Free/Phase Transfer Heck conditions).

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. (Comprehensive review covering ligand-free and bulky phosphine effects).

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses reactivity hierarchy of Aryl Cl vs Br and use of bulky ligands).

-

BenchChem. (2025).[1][2] "Application Notes: Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene." (Specific substrate data and handling). 1

Sources

Nucleophilic substitution reactions of "2-Bromo-1-(bromomethyl)-3-chlorobenzene"

Application Note: Chemoselective Nucleophilic Substitution of 2-Bromo-1-(bromomethyl)-3-chlorobenzene [1]

Executive Summary & Reactivity Profile

Molecule: 2-Bromo-1-(bromomethyl)-3-chlorobenzene (CAS: 220453-60-1) Class: Poly-halogenated Benzyl Bromide Primary Application: Scaffold for fused heterocycles (Isoindolinones, Tetrahydroisoquinolines) via sequential substitution-cyclization protocols.[1][2]

This application note details the protocols for exploiting the unique reactivity landscape of 2-Bromo-1-(bromomethyl)-3-chlorobenzene . Unlike simple benzyl bromides, this molecule possesses a "Reactivity Gradient" defined by three distinct halogen sites.[1] Successful utilization requires strict adherence to chemoselective protocols to avoid side reactions (e.g., polymerization or premature aryl halide displacement).[1]

The Reactivity Gradient (Mechanistic Logic)

The molecule presents a tripartite electrophilic profile.[1] Understanding the hierarchy of reactivity is critical for experimental design:

-

Site A (Benzylic Bromide): Kinetic Hotspot.[1] Highly reactive toward

nucleophiles (amines, thiols, alkoxides).[1] However, the Ortho-Effect (steric crowding from the 2-Bromo group) significantly retards reaction rates compared to unsubstituted benzyl bromide, often requiring polar aprotic solvents (DMF, DMSO) to drive completion.[1] -

Site B (Aryl Bromide at C2): Latent Electrophile. Inert to standard nucleophilic substitution (

) due to lack of strong electron-withdrawing groups.[1] It serves as the "Cyclization Anchor" for subsequent Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki).[1] -

Site C (Aryl Chloride at C3): Electronic Modulator. The least reactive site.[1] It remains stable during benzylic substitution and Pd-catalyzed functionalization of the C2-bromide, allowing for late-stage diversification.[1]

Figure 1: Reactivity hierarchy.[1] The benzylic position is the exclusive site of reaction under non-catalytic basic conditions.[1]

Protocol A: N-Alkylation (Synthesis of Secondary Amines)

Objective: Selective mono-alkylation of a primary amine using the benzylic bromide, avoiding over-alkylation to the tertiary amine.

Challenge: The 2-Bromo substituent creates steric hindrance, slowing the

Materials & Reagents

| Component | Equivalence (eq.) | Role |

| Substrate (2-Br-1-CH2Br-3-Cl-Ph) | 1.0 | Electrophile |

| Primary Amine (R-NH2) | 1.5 – 2.0 | Nucleophile (Excess prevents bis-alkylation) |

| K2CO3 (Anhydrous) | 2.5 | Base (Scavenges HBr) |

| DMF (Dimethylformamide) | Solvent (0.2 M) | Polar Aprotic (Accelerates SN2) |

| TBAI (Tetrabutylammonium iodide) | 0.1 (10 mol%) | Catalyst (Finkelstein exchange) |

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.5 eq) in anhydrous DMF (concentration ~0.2 M relative to substrate).

-

Base Addition: Add K2CO3 (2.5 eq) and TBAI (0.1 eq). Stir the heterogeneous mixture at room temperature for 10 minutes.

-

Expert Insight: TBAI generates the benzylic iodide in situ (Finkelstein reaction), which is a better leaving group, helping to overcome the steric hindrance of the ortho-bromo group.[1]

-

-

Substrate Addition: Dissolve 2-Bromo-1-(bromomethyl)-3-chlorobenzene (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the amine mixture over 20 minutes.

-

Critical Control: Dropwise addition ensures the amine is always in excess relative to the bromide, suppressing the formation of the unwanted tertiary amine (bis-alkylation).[1]

-

-

Reaction: Stir at 40°C for 4–6 hours.

-

Workup:

-

Purification: Flash Column Chromatography (SiO2).[1] Gradient elution (0%

30% EtOAc in Hexanes).[1]

Protocol B: C-Alkylation (Active Methylene Compounds)

Objective: Carbon-Carbon bond formation using malonates or

Materials & Reagents

| Component | Equivalence (eq.) | Role |

| Diethyl Malonate | 1.2 | Nucleophile |

| NaH (60% in oil) | 1.3 | Strong Base (Enolate formation) |

| Substrate | 1.0 | Electrophile |

| THF (Anhydrous) | Solvent (0.1 M) | Solvent |

Step-by-Step Procedure

-

Enolate Formation: To a suspension of NaH (1.3 eq) in anhydrous THF at 0°C under Argon, add Diethyl Malonate (1.2 eq) dropwise.[1] Evolution of

gas will be observed.[1] Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear. -

Alkylation: Add a solution of 2-Bromo-1-(bromomethyl)-3-chlorobenzene (1.0 eq) in THF dropwise to the enolate at 0°C.

-

Progression: Allow the reaction to warm to Room Temperature and stir for 12 hours.

-

Note: Unlike amines, C-alkylation is less sensitive to the ortho-steric effect due to the high nucleophilicity of the malonate anion.[1]

-

-

Quench: Carefully quench with Saturated

solution at 0°C. -

Isolation: Extract with Diethyl Ether (3x). Dry organic layers over

.[1] -

Yield Expectation: 85–92% (Pale yellow oil).[1]

Advanced Workflow: The "Isoindolinone" Cascade

The true value of this molecule lies in its ability to undergo "Telescoped" synthesis.[1] The product from Protocol A (Secondary Amine) contains a nucleophilic nitrogen and an aryl bromide (Site B) in proximity, ideal for Pd-catalyzed intramolecular cyclization.[1][3]

Figure 2: The sequential workflow transforming the benzyl bromide into a fused heterocycle.

Troubleshooting & Quality Control

| Issue | Diagnosis | Solution |

| Low Conversion | Steric hindrance from 2-Bromo group blocks nucleophile approach. | 1. Switch solvent to DMF or DMSO.2. Add TBAI (Catalyst).3. Increase temp to 50°C (Do not exceed 80°C to avoid degradation).[1] |

| Bis-Alkylation | Formation of tertiary amine (R-N(Bn)2).[1] | 1. Increase amine equivalents to 3.0 eq.2. Slow down addition rate of the bromide. |

| Hydrolysis | Appearance of Benzyl Alcohol (M-Br + OH).[1] | Ensure reagents (especially K2CO3 and solvent) are strictly anhydrous.[1] The benzylic bromide is moisture sensitive.[1] |

| NMR Confusion | Broad signals or missing protons.[1] | The 2-Br and 3-Cl substituents can cause rotameric restriction (atropisomerism-like effects) in bulky amines.[1] Run NMR at 50°C to sharpen peaks. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23289004, 2-Bromo-1-(bromomethyl)-3-chlorobenzene.[1] Retrieved from [Link][1]

-

Master Organic Chemistry (2025). Steric Hindrance in SN2 Reactions of Benzylic Halides. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Nucleophilic Substitution of Benzylic Halides: Kinetics and Mechanisms. Retrieved from [Link][1]

Sources

Mastering Selective N-Alkylation: A Protocol for Utilizing 2-Bromo-1-(bromomethyl)-3-chlorobenzene

Introduction: Unlocking the Potential of a Bifunctional Reagent

In the landscape of medicinal chemistry and materials science, the synthesis of complex molecular architectures with precision and control is paramount. 2-Bromo-1-(bromomethyl)-3-chlorobenzene emerges as a highly valuable bifunctional building block, offering chemists the ability to introduce a substituted benzyl moiety onto a nucleophilic nitrogen center. This application note provides a comprehensive experimental protocol for the selective N-alkylation of primary and secondary amines using this versatile reagent. We will delve into the mechanistic underpinnings of this reaction, providing a rationale for the selective reactivity of the benzylic bromide over the aryl bromide, and offer a detailed, step-by-step guide for its successful implementation in a laboratory setting.

The strategic importance of 2-Bromo-1-(bromomethyl)-3-chlorobenzene lies in its differential reactivity. The benzylic bromide is significantly more susceptible to nucleophilic substitution, proceeding readily through an SN2 mechanism, while the aryl bromide remains largely unreactive under these conditions. This chemoselectivity allows for the initial N-alkylation, leaving the aryl bromide available for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions, thereby enabling the construction of diverse and complex molecular scaffolds.

Mechanistic Rationale: The Basis for Chemoselectivity

The selective N-alkylation hinges on the inherent differences in reactivity between a benzylic halide and an aryl halide towards nucleophilic substitution.

-

Benzylic Bromide Reactivity: The carbon-bromine bond of the bromomethyl group is at a benzylic position. This position is highly activated towards SN2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state. The incoming nucleophile, in this case, the amine, can readily attack the electrophilic carbon, leading to the displacement of the bromide ion in a concerted fashion.[1][2]

-

Aryl Bromide Inertness: Conversely, the bromine atom directly attached to the benzene ring is an aryl halide. Aryl halides are notoriously unreactive towards nucleophilic substitution under standard SN2 conditions.[3] This is due to several factors, including the increased strength of the sp² C-Br bond compared to an sp³ C-Br bond and the steric hindrance presented by the benzene ring, which prevents the requisite backside attack for an SN2 reaction.[3]

This disparity in reactivity forms the foundation of the protocol, ensuring that the N-alkylation occurs exclusively at the benzylic position.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol details the N-alkylation of a representative primary amine, benzylamine, with 2-Bromo-1-(bromomethyl)-3-chlorobenzene.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalence |

| 2-Bromo-1-(bromomethyl)-3-chlorobenzene | 220453-60-1 | 284.38 | 5.0 | 1.0 |

| Benzylamine | 100-46-9 | 107.15 | 6.0 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Instrumentation

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-Bromo-1-(bromomethyl)-3-chlorobenzene (1.42 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

-

Solvent and Reagent Addition: Add 25 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

-

Nucleophile Addition: Slowly add benzylamine (0.65 mL, 6.0 mmol) to the reaction mixture dropwise over 5 minutes.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (2-Bromo-1-(bromomethyl)-3-chlorobenzene) is consumed.

-

Workup - Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). The bicarbonate wash is crucial to remove any remaining acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(2-bromo-3-chlorobenzyl)benzylamine.

Experimental Workflow Diagram

Caption: N-Alkylation Experimental Workflow

Causality and Experimental Choices

-

Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is sufficient to neutralize the hydrobromic acid (HBr) generated during the reaction.[4] This prevents the protonation of the amine nucleophile, which would render it unreactive. An excess of the base (2.0 equivalents) ensures that the reaction medium remains basic throughout the process.

-

Choice of Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is ideal for SN2 reactions. It effectively solvates the potassium cations, leaving the carbonate anion more available to act as a base, and it also helps to dissolve the reactants.

-

Stoichiometry: A slight excess of the amine (1.2 equivalents) is used to help drive the reaction to completion and to minimize potential side reactions. In some cases, a larger excess of the amine can be used to suppress over-alkylation, a common issue where the product secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent.[5][6]

-

Reaction Temperature: The reaction is typically conducted at room temperature. The benzylic bromide is sufficiently reactive that elevated temperatures are often unnecessary and could lead to increased side product formation.

Safety and Handling Precautions

2-Bromo-1-(bromomethyl)-3-chlorobenzene is a hazardous substance that should be handled with appropriate safety precautions.

-

Hazard Identification: This compound is corrosive and causes severe skin burns and eye damage.[7] It is also a lachrymator.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent. All manipulations should be performed in a well-ventilated chemical fume hood.[8]

-

Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[8] Do not get in eyes, on skin, or on clothing.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This application note provides a robust and reliable protocol for the selective N-alkylation of amines using 2-Bromo-1-(bromomethyl)-3-chlorobenzene. By understanding the principles of differential reactivity between benzylic and aryl halides, researchers can confidently employ this versatile reagent to construct complex nitrogen-containing molecules. The detailed step-by-step procedure, coupled with an explanation of the rationale behind the experimental choices, is intended to empower scientists in drug discovery and materials science to successfully utilize this valuable synthetic tool.

References

-

Alkylation of Amines. (2022). YouTube. Retrieved from [Link]

- Yilmaz, F., & Gasanov, A. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.

- Singh, P., & Kumar, V. (2014).

-

PubChem. (n.d.). 2-Bromo-1-(bromomethyl)-3-chlorobenzene. Retrieved from [Link]

-

Brainly.in. (2020). Relative reactivity of alkyl ,allyl,benzyl and aryl halides towards nucleophilic substitution. Retrieved from [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

-

Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

- Yilmaz, F., & Gasanov, A. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.

-

Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Singh, P., & Kumar, V. (2014).

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

ChemPhile Vikrant. (2021). Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test . YouTube. Retrieved from [Link]

- National Institutes of Health. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines.

-

Quora. (2017). What is the difference between benzylic halide and aryl halide?. Retrieved from [Link]

- University of Glasgow. (n.d.).

- MDPI. (2021).

- Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary.

- Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.

- MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition.

- National Institutes of Health. (n.d.).

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 7. rsc.org [rsc.org]

- 8. 1-Bromo-2-(bromomethyl)-3-chlorobenzene 95% | CAS: 75002-98-1 | AChemBlock [achemblock.com]

Mastering Regioselectivity: A Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-(bromomethyl)-3-chlorobenzene

Introduction: The Synthetic Potential of a Multifunctional Building Block

In the landscape of modern synthetic organic chemistry, the quest for molecular complexity from readily accessible starting materials is a paramount objective. Polyhalogenated aromatic compounds serve as invaluable scaffolds in this pursuit, offering multiple points for diversification through selective functionalization. Among these, 2-Bromo-1-(bromomethyl)-3-chlorobenzene stands out as a particularly versatile building block for researchers in medicinal chemistry and materials science. Its trifunctional nature, presenting a benzylic bromide, an aryl bromide, and an aryl chloride, opens a gateway to a diverse array of molecular architectures through sequential and selective palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the strategies and protocols for achieving regioselective functionalization of 2-Bromo-1-(bromomethyl)-3-chlorobenzene. We will delve into the mechanistic underpinnings that govern the differential reactivity of its three distinct carbon-halogen bonds, offering field-proven insights to navigate the challenges and unlock the full synthetic potential of this substrate.

Understanding the Reactivity Landscape

The ability to selectively functionalize one C-X bond in the presence of others is the cornerstone of this guide. The reactivity of the three halogenated sites in 2-Bromo-1-(bromomethyl)-3-chlorobenzene towards palladium-catalyzed cross-coupling reactions is governed by a combination of factors, primarily the C-X bond dissociation energy and the nature of the carbon atom (sp³ vs. sp²).

The generally accepted order of reactivity for oxidative addition to a Pd(0) center is:

C(sp³)-Br (benzylic) > C(sp²)-Br (aryl) > C(sp²)-Cl (aryl)

This hierarchy forms the basis of our strategic approach to the selective functionalization of the title compound. The benzylic bromide is the most labile site, susceptible to reaction under milder conditions, while the aryl bromide requires more forcing conditions for activation. The aryl chloride, being the most inert, necessitates specialized, highly active catalyst systems for its cleavage.

Below is a visual representation of the substrate and the targeted reaction sites:

Caption: Structure of 2-Bromo-1-(bromomethyl)-3-chlorobenzene highlighting the three distinct halogenated sites.

Part 1: Selective Functionalization of the Benzylic Bromide (C(sp³)-Br)

The benzylic C-Br bond is the most reactive site due to the stability of the resulting benzylic palladium intermediate. This allows for its selective functionalization under relatively mild conditions, leaving the aryl halides untouched.

Mechanistic Rationale for Selectivity

The preferential reaction at the benzylic position is primarily a kinetic phenomenon. The oxidative addition of the C(sp³)-Br bond to the Pd(0) catalyst has a lower activation energy compared to the C(sp²)-Br and C(sp²)-Cl bonds. This is attributed to the inherent weakness of the C-Br bond in a benzylic position and the favorable energetics of forming a σ-alkyl-palladium(II) complex. By carefully selecting a less reactive palladium catalyst and maintaining mild reaction temperatures, we can exploit this kinetic window to achieve high selectivity.

Experimental Protocols

This protocol details the coupling of an arylboronic acid with the benzylic bromide of 2-Bromo-1-(bromomethyl)-3-chlorobenzene.

Reaction Scheme:

Caption: Selective Suzuki-Miyaura coupling at the benzylic position.

Materials:

| Reagent | M.W. | Amount (mmol) | Eq. |

| 2-Bromo-1-(bromomethyl)-3-chlorobenzene | 284.36 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |

| K₂CO₃ | 138.21 | 2.0 | 2.0 |

| Toluene/H₂O (4:1) | - | 5 mL | - |

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-Bromo-1-(bromomethyl)-3-chlorobenzene (284 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Add K₂CO₃ (276 mg, 2.0 mmol).

-

Degas the toluene (4 mL) and water (1 mL) by bubbling with argon for 15 minutes, then add them to the flask via syringe.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-arylmethyl-2-bromo-3-chlorobenzene.

Expertise & Experience: The use of a classic Pd(PPh₃)₄ catalyst at a moderate temperature is key to achieving selectivity. More active catalysts or higher temperatures risk engaging the aryl bromide in the reaction. The biphasic solvent system with a mild base like K₂CO₃ is generally effective for Suzuki couplings.

Part 2: Selective Functionalization of the Aryl Bromide (C(sp²)-Br)

Once the benzylic position is functionalized (or if one desires to react the aryl bromide first), the next target is the C(sp²)-Br bond. This requires more forcing conditions or a more active catalyst system compared to the benzylic coupling.

Mechanistic Rationale for Selectivity

The C(sp²)-Br bond is stronger than the C(sp³)-Br bond, thus requiring a higher activation energy for oxidative addition. To achieve selectivity over the C(sp²)-Cl bond, we rely on the well-established reactivity difference between aryl bromides and chlorides.[1] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition to the aryl bromide and promote the subsequent catalytic steps.

Experimental Protocols

This protocol describes the coupling of a terminal alkyne with the aryl bromide of a substrate where the benzylic position has been previously functionalized (e.g., 1-arylmethyl-2-bromo-3-chlorobenzene).

Reaction Scheme:

Caption: Selective Sonogashira coupling at the aryl bromide position.

Materials:

| Reagent | M.W. | Amount (mmol) | Eq. |

| 1-Arylmethyl-2-bromo-3-chlorobenzene | - | 1.0 | 1.0 |

| Terminal Alkyne | - | 1.5 | 1.5 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |

| CuI | 190.45 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |

| THF | - | 5 mL | - |

Procedure:

-

To a Schlenk flask under an argon atmosphere, add 1-arylmethyl-2-bromo-3-chlorobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Add anhydrous THF (5 mL) and degassed triethylamine (0.42 mL, 3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) via syringe.

-

Stir the reaction mixture at 60-70 °C for 8-12 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-